N-(4-bromophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-bromophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a dihydropyridine core substituted with a 6-oxo group, a 2-methylbenzyl group at the 1-position, and a 4-bromophenyl carboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-4-2-3-5-15(14)12-23-13-16(6-11-19(23)24)20(25)22-18-9-7-17(21)8-10-18/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWCYSWGUVASGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with various substituents that influence its biological activity. The presence of the bromophenyl and methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways that regulate physiological responses.
Anticancer Activity
Recent studies have demonstrated the compound's potential in cancer therapy. For example, a study indicated that derivatives of dihydropyridine compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| FaDu (hypopharyngeal tumor) | 5.2 | Apoptosis induction | |
| MCF-7 (breast cancer) | 8.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A recent investigation into related dihydropyridine derivatives revealed promising antibacterial activity against various strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Efficacy : A study conducted on modified dihydropyridines demonstrated enhanced anticancer efficacy compared to standard treatments like bleomycin. The structural modifications increased binding affinity to target proteins involved in tumor growth regulation.
- Antimicrobial Screening : A series of tests on related compounds revealed that the introduction of halogen atoms, such as bromine, significantly improved antimicrobial activity by enhancing membrane permeability and disrupting bacterial cell walls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine Substitution : The presence of bromine enhances the compound's ability to form halogen bonds, improving its binding affinity to biological targets.
- Dihydropyridine Core : This core structure is known for its pharmacological versatility, allowing for modifications that can enhance selectivity and potency against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variations: The dihydropyridine core is conserved across most analogs. However, pyridazinone derivatives (e.g., compounds in ) replace the nitrogen atom in the pyridine ring with an additional nitrogen, altering electronic properties and binding affinities .
Substituent Effects: R1 (1-position): The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to bulkier groups like 3-trifluoromethylbenzyl () or 3-chlorobenzyl (). Smaller substituents (e.g., ethyl or propyl linkers in ) reduce steric effects but may compromise metabolic stability . Bromine’s polarizability may improve target engagement in hydrophobic pockets .
Physicochemical Properties :
- Melting points for dihydropyridine analogs range widely (122–290°C in ), with higher values correlating with crystalline packing efficiency. The target compound’s melting point is unreported but may align with high-melting analogs like 8d (261–263°C) due to structural similarity .
- Molecular weights (~400–460 g/mol) suggest moderate solubility challenges, necessitating formulation optimization for in vivo applications.
Synthetic Accessibility :
- Yields for dihydropyridine derivatives vary significantly (15–30% in ), influenced by alkyl chain length and reaction conditions. The target compound’s synthesis may face similar challenges, requiring optimized coupling or cyclization steps .
Biological Activity :
- FPR agonists () and proteasome inhibitors () highlight the therapeutic versatility of this scaffold. The target compound’s 4-bromophenyl group may favor FPR agonism, while bulkier substituents (e.g., trifluoromethylbenzyl in ) could shift activity toward protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
